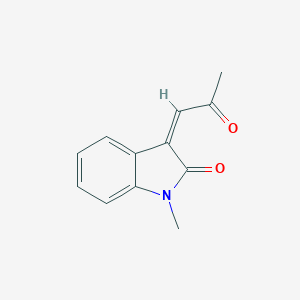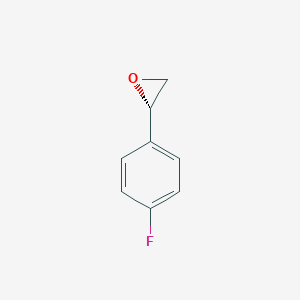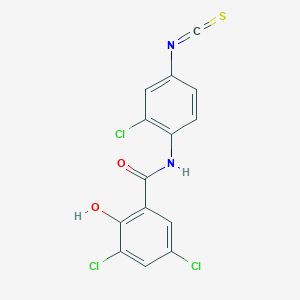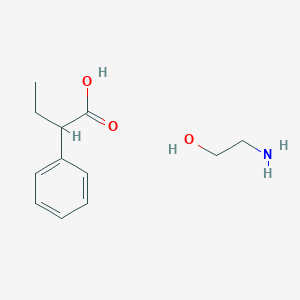
肉桂醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Supercinnamaldehyde is an activator of the transient receptor potential ankyrin 1 (TRPA1) channel (EC50 = 0.8 µM) and an analog of cinnamaldehyde. TRPA1 is a nociceptor expressed on sensory neurons and is activated by hot and cold temperatures, mechanical stimuli, and pain.
科学研究应用
TRPA1 受体激活
肉桂醛已知是瞬时受体电位阳离子通道亚家族A 成员 1 (TRPA1) 受体的激活剂。该受体表达于感觉神经元,并在感知环境刺激(如温度变化和疼痛)中发挥作用。 肉桂醛在有效浓度 (EC50) 为 0.8 µM 时激活该受体,使其成为疼痛感知和神经生物学研究中的一种有价值的化合物 .
肉桂醛共轭聚合物的生物医学应用
虽然与肉桂醛没有直接关系,但它的类似物肉桂醛已被用于创造在生物医学领域具有巨大潜力的聚合物。 这些聚合物的环境响应性使其适用于各种应用,包括药物递送系统、组织工程和生物医学设备的响应性表面 .
作用机制
Target of Action
Supercinnamaldehyde is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a nociceptor expressed on sensory neurons and is activated by hot and cold temperatures, mechanical stimuli, and pain .
Mode of Action
Supercinnamaldehyde activates TRPA1 ion channels through covalent modification of cysteines . This covalent modification of reactive cysteines within TRPA1 can cause channel activation, rapidly signaling potential tissue damage through the pain pathway . In addition, it has been reported to interact with the cell membrane, resulting in an increase in cell permeability .
Biochemical Pathways
It is known that it can inhibit nf-κb signaling, induce cytoprotective responses, and suppress inflammatory responses through nrf2 induction .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
Supercinnamaldehyde exhibits anticancer and antimicrobial activities . It has been used in the study of bacterial infections . It also exhibits strong antibacterial activities against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus .
Action Environment
The action of supercinnamaldehyde can be influenced by environmental factors. For instance, it has been shown that cinnamaldehyde impregnation into porous non-woven polypropylene cloth, polytetrafluoroethylene membrane, and knitted cotton cloth gives rise to high levels of antibacterial activity . No loss in antibacterial efficacy is observed for non-woven polypropylene cloth impregnated with cinnamaldehyde over 17 recycle tests .
生化分析
Biochemical Properties
Supercinnamaldehyde interacts with the transient receptor potential ankyrin 1 (TRPA1) channel, a nociceptor expressed on sensory neurons . This interaction is crucial in TRPA1-mediated cell signaling studies . The compound covalently binds to and activates the TRPA1 receptor by modifying its cysteine residues .
Cellular Effects
Supercinnamaldehyde has been shown to have significant effects on various types of cells and cellular processes. It plays a role in transient receptor potential ankyrin 1 (TRPA1)-mediated cell signaling . It also exhibits antibacterial activities and influences cell function by modulating cell signaling pathways .
Molecular Mechanism
At the molecular level, supercinnamaldehyde exerts its effects through its interaction with the TRPA1 channel . It covalently binds to and activates the TRPA1 receptor by modifying its cysteine residues . This interaction leads to changes in gene expression and enzyme activation, contributing to its various effects.
Temporal Effects in Laboratory Settings
The effects of supercinnamaldehyde can change over time in laboratory settings. While specific studies on supercinnamaldehyde’s stability and degradation are limited, it’s known that the compound can be used in transient receptor potential ankyrin 1 (TRPA1)-mediated cell signaling studies .
Dosage Effects in Animal Models
While specific studies on the dosage effects of supercinnamaldehyde in animal models are limited, it’s known that the compound has been used in various studies, particularly in cell signaling studies .
属性
CAS 编号 |
70351-51-8 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
(3E)-1-methyl-3-(2-oxopropylidene)indol-2-one |
InChI |
InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7+ |
InChI 键 |
CZKBLHCEDVWPRN-JXMROGBWSA-N |
SMILES |
CC(=O)C=C1C2=CC=CC=C2N(C1=O)C |
手性 SMILES |
CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C |
规范 SMILES |
CC(=O)C=C1C2=CC=CC=C2N(C1=O)C |
Pictograms |
Irritant |
同义词 |
3-phenylprop-2-enaldehyde beta-phenylacrolein cinnamaldehyde cinnamic aldehyde cinnamic aldehyde, (E)-isomer supercinnamaldehyde trans-3-phenylprop-2-enaldehyde |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of supercinnamaldehydes relate to their activity? Have any specific structural modifications been explored?
A2: Supercinnamaldehydes are derived from trans-cinnamaldehyde and are characterized by an α,β-unsaturated carbonyl moiety [, ]. Studies have investigated the impact of N-substitutions on the indolin-2-one core of SCA analogs []. Notably, compounds with N-butyl (compound 4) and N-benzyl (compound 5) substituents demonstrated potent cytotoxicity against human colorectal and breast cancer cell lines []. These N-substituted analogs also exhibited strong inhibitory activity against thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance []. This inhibition is likely due to the electrophilic nature of the α,β-unsaturated carbonyl moiety, which can react with the selenocysteine residue in the TrxR active site []. These findings highlight the importance of the α,β-unsaturated carbonyl moiety and the potential of N-substitutions for modulating the activity and specificity of SCA analogs.
Q2: What evidence supports the in vitro efficacy of supercinnamaldehydes against cancer cells?
A3: Several studies highlight the promising in vitro activity of SCA analogs. Researchers have demonstrated that these compounds can induce the expression of Nrf2 and phase 2 enzymes in various cell types, including human embryonic kidney cells (HEK293), mouse embryonic fibroblasts (MEFs), and macrophage-like cells (RAW264.7) [, ]. Notably, this induction was significantly reduced in Keap1-knockout MEFs, confirming the role of Keap1/Nrf2/ARE pathway in their mechanism of action []. Furthermore, specific SCA analogs like compounds 4 and 5 exhibited potent cytotoxicity against human colorectal and breast cancer cell lines []. These compounds were also shown to inhibit TrxR, leading to increased oxidative stress, activation of apoptotic signaling pathways (ASK1, p38, JNK), and ultimately, cell death with apoptotic features []. These findings provide compelling evidence for the in vitro efficacy of SCA analogs in suppressing cancer cell growth and survival.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















